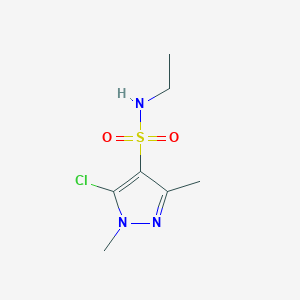
Isopropyl 3-(1H-benzimidazol-2-yl)propanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
Isopropyl 3-(1H-benzimidazol-2-yl)propanoate plays a significant role in the field of chemical synthesis and medicinal chemistry. It has been used in the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones via a one-pot reaction, showcasing its potential in creating diverse chemical structures (Ghandi, Zarezadeh, & Taheri, 2011). Additionally, derivatives of this compound have demonstrated antimicrobial activity, specifically against Bacillus subtilis and Bacillus proteus, indicating its potential in developing new antimicrobial agents (Wen, Luo, Zhang, Zhao, & Zhou, 2016).
Crystal Engineering and Materials Science
In crystal engineering and materials science, the protonated benzimidazole group, including structures similar to Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, has been identified as a useful synthon. It facilitates the construction of complex crystal lattices through hydrogen bonding and stacking interactions, demonstrating the compound's utility in designing new materials (Matthews, Broughton, Bernardinelli, Melich, Brand, Willis, & Williams, 2003).
Anticancer Research
In the realm of anticancer research, benzimidazole derivatives, including those similar to Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, have been explored for their potential as anticancer agents. This is highlighted by studies involving the synthesis of benzimidazole-based Schiff base copper(II) complexes and their evaluation against various cancer cell lines, indicating a promising avenue for developing novel anticancer therapies (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).
Corrosion Inhibition
Another notable application is in corrosion inhibition. Derivatives of benzimidazoles, like Isopropyl 3-(1H-benzimidazol-2-yl)propanoate, have been studied for their effectiveness in protecting metals like carbon steel from corrosion, especially in acidic environments. This suggests its potential use in industrial applications where corrosion resistance is crucial (Faydy, Rbaa, Lakhrissi, Lakhrissi, Warad, Zarrouk, & Obot, 2019).
Propriétés
IUPAC Name |
propan-2-yl 3-(1H-benzimidazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)17-13(16)8-7-12-14-10-5-3-4-6-11(10)15-12/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJCGUUKLYBSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-(1H-benzimidazol-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



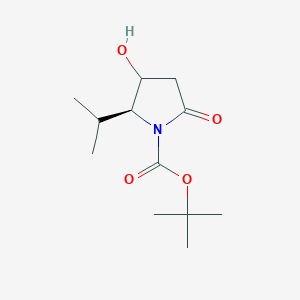
![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)

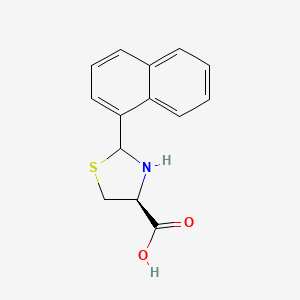
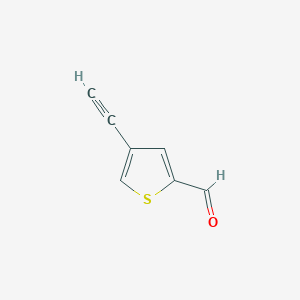
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)
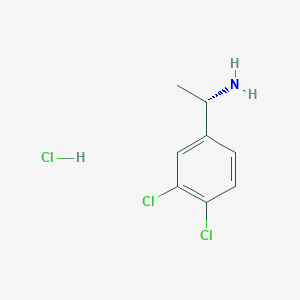
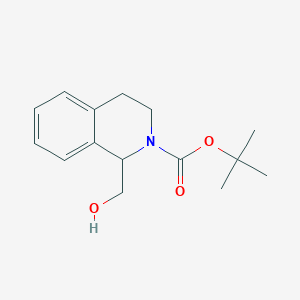
![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)
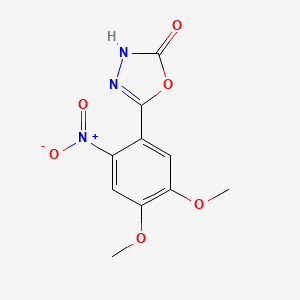
![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)
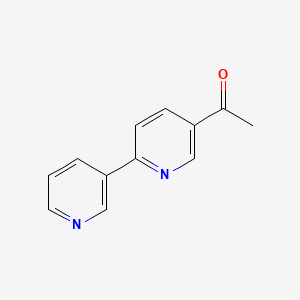
![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)
